molecular formula C18H23N3O2S3 B2697526 N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 2034548-15-5

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2697526
CAS No.: 2034548-15-5
M. Wt: 409.58
InChI Key: QNXLOQDIAQDXPU-UHFFFAOYSA-N
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Description

The compound is an organic molecule that contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It also contains a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and an amine group. The presence of the bithiophen group suggests that this compound may have interesting electronic properties, as thiophenes are often used in organic semiconductors and other electronic materials .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring and the bithiophene group could potentially give this compound interesting electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the sulfonamide group could potentially undergo hydrolysis, and the pyrazole ring might participate in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could influence its solubility in water, and the bithiophene group could influence its electronic properties .

Scientific Research Applications

Antibacterial and Antiviral Applications

  • Synthesis and Antibacterial Evaluation

    Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized for use as antibacterial agents. This research explores the antibacterial properties of various sulfonamide derivatives, indicating their potential in combating bacterial infections (Azab, Youssef, & El-Bordany, 2013).

  • Antiviral Activity

    Sulfonamides have also been investigated for their antiviral activities, specifically against tobacco mosaic virus. This highlights their potential application in the development of new antiviral drugs (Chen et al., 2010).

Inhibition of Enzymes and Cancer Research

  • Carbonic Anhydrase and Acetylcholinesterase Inhibitors

    Sulfonamide compounds have shown significant inhibition against carbonic anhydrase and acetylcholinesterase enzymes. These enzymes are targets for the treatment of various diseases, including glaucoma and Alzheimer's disease. The research indicates the potential of sulfonamides in developing treatments for these conditions (Ozmen Ozgun et al., 2019).

  • Anticancer Properties

    Certain sulfonamide derivatives have exhibited excellent in vitro antitumor activity against various cancer cell lines. This suggests their potential application in cancer therapy (Fahim & Shalaby, 2019).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Future Directions

The future research directions for this compound would depend on its intended applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety in preclinical and clinical studies .

Properties

IUPAC Name

3,5-dimethyl-1-propan-2-yl-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S3/c1-12(2)21-14(4)18(13(3)20-21)26(22,23)19-9-7-16-5-6-17(25-16)15-8-10-24-11-15/h5-6,8,10-12,19H,7,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXLOQDIAQDXPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)S(=O)(=O)NCCC2=CC=C(S2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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